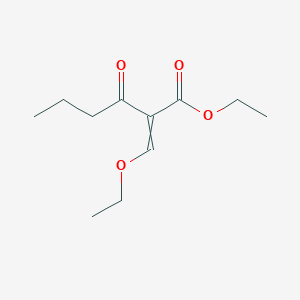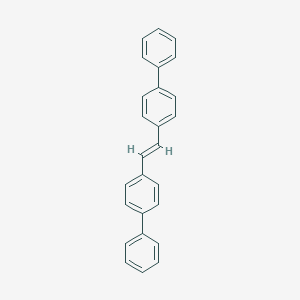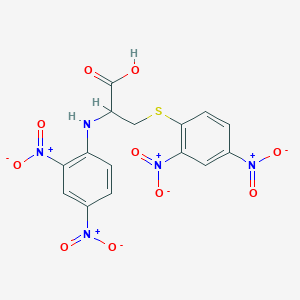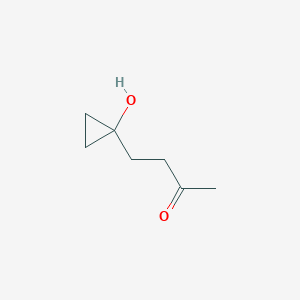
4-(1-Hydroxycyclopropyl)-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Hydroxycyclopropyl)-2-butanone, also known as HCPCB, is a cyclic ketone that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
4-(1-Hydroxycyclopropyl)-2-butanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 4-(1-Hydroxycyclopropyl)-2-butanone is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxycyclopropyl)-2-butanone is not yet fully understood. However, studies have suggested that 4-(1-Hydroxycyclopropyl)-2-butanone may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.
Efectos Bioquímicos Y Fisiológicos
4-(1-Hydroxycyclopropyl)-2-butanone has been found to have a number of biochemical and physiological effects. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Hydroxycyclopropyl)-2-butanone has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1-Hydroxycyclopropyl)-2-butanone is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers who are studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of 4-(1-Hydroxycyclopropyl)-2-butanone in lab experiments. For example, 4-(1-Hydroxycyclopropyl)-2-butanone may have different effects on different types of cancer cells, making it difficult to generalize its effects across different types of cancer.
Direcciones Futuras
There are a number of future directions for the study of 4-(1-Hydroxycyclopropyl)-2-butanone. One area of research that is of particular interest is the development of new drugs and therapies based on 4-(1-Hydroxycyclopropyl)-2-butanone. Researchers are currently exploring the use of 4-(1-Hydroxycyclopropyl)-2-butanone as a potential treatment for a variety of different diseases, including cancer and inflammatory diseases. Additionally, future studies may focus on the development of new synthesis methods for 4-(1-Hydroxycyclopropyl)-2-butanone, as well as the optimization of existing methods to improve yield and efficiency.
Métodos De Síntesis
The synthesis of 4-(1-Hydroxycyclopropyl)-2-butanone can be achieved through a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 4-(1-Hydroxycyclopropyl)-2-butanone involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a palladium catalyst. This reaction results in the formation of a cyclopropane ring, which is then oxidized to form 4-(1-Hydroxycyclopropyl)-2-butanone.
Propiedades
Número CAS |
139963-69-2 |
|---|---|
Nombre del producto |
4-(1-Hydroxycyclopropyl)-2-butanone |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
Clave InChI |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
SMILES canónico |
CC(=O)CCC1(CC1)O |
Sinónimos |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



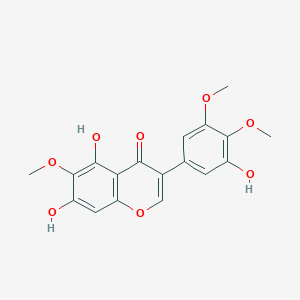
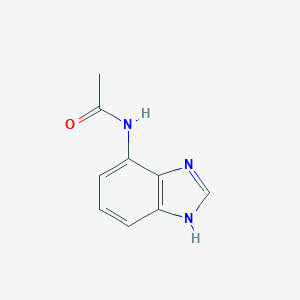
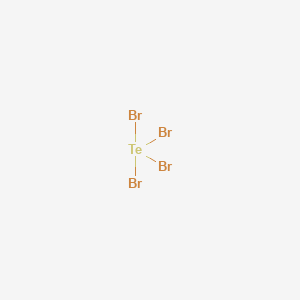
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
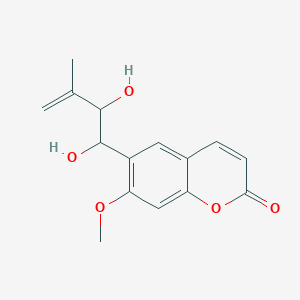
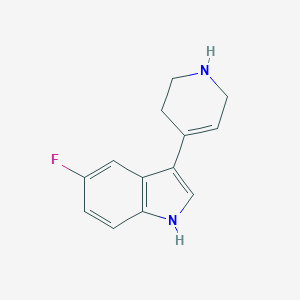
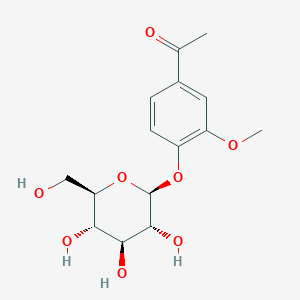
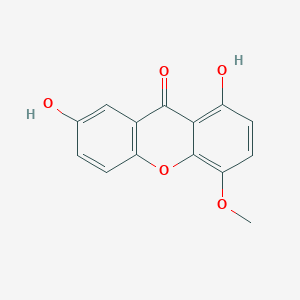
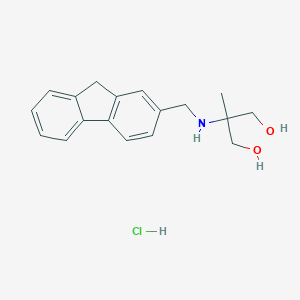
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
